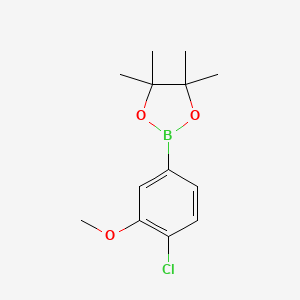

2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 627525-96-6) is a boronic ester characterized by a 4-chloro-3-methoxyphenyl substituent attached to a pinacol boronate core. Its molecular formula is C₁₃H₁₇BClO₃, with a molecular weight of 270.53 g/mol. This compound is structurally analogous to other aryl pinacol boronates, which are widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . The chloro and methoxy groups at the 4- and 3-positions of the benzene ring modulate electronic and steric properties, influencing its reactivity and stability compared to simpler aryl boronates .

属性

IUPAC Name |

2-(4-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAOYOWXKCYTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623721 | |

| Record name | 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627525-96-6 | |

| Record name | 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lithiation of Substituted Aryl Halide

- The starting material is often a substituted aryl halide such as 1-chloro-3-fluoro-2-methoxybenzene or closely related analogs.

- Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures (around -78°C to -65°C) generates the corresponding lithiated aryl intermediate.

- Strict temperature control is crucial to avoid side reactions and ensure regioselectivity of lithiation.

Reaction with Electrophilic Boron Source

- The lithiated aryl intermediate is reacted with an electrophilic boron reagent such as trimethyl borate (B(OMe)3).

- This step forms a boronate ester intermediate, often dimethyl arylboronate.

- The reaction is typically conducted under anhydrous conditions and low temperature to maintain stability of reactive intermediates.

Hydrolysis and Acidification

- The boronate intermediate is hydrolyzed by addition of aqueous base (e.g., potassium hydroxide solution), generating a trihydroxyborate salt.

- Subsequent acidification with aqueous acid (e.g., hydrochloric acid) yields the free boronic acid.

- These steps often involve phase separations and careful pH control to maximize yield and purity.

Esterification with Pinacol

- The boronic acid is then reacted with 2,3-dimethyl-2,3-butanediol (pinacol) to form the stable pinacol boronic ester.

- This esterification is typically done in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

- The reaction mixture is stirred for extended periods (e.g., 16 hours) to ensure complete conversion.

- The product is isolated by filtration, extraction, and purification steps such as recrystallization or chromatography.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium, dry THF or ether | -78°C to -65°C | 1-2 hours | Inert atmosphere (argon) |

| Electrophilic borylation | Trimethyl borate (B(OMe)3) | -78°C to 0°C | 1-2 hours | Anhydrous conditions |

| Hydrolysis & Acidification | KOH (aq), then HCl (aq) | 0-25°C | 1-3 hours | Phase separation required |

| Esterification with pinacol | Pinacol, dichloromethane or toluene | Room temperature | 12-16 hours | Stirring under inert atmosphere |

Yields for the overall preparation of the pinacol ester from the aryl halide typically range from 60% to 85%, depending on reaction scale and purification efficiency.

Alternative and Supporting Methods

- Some patents describe similar methods using substituted 1-chloro-3-fluoro-2-benzene derivatives with alkyl lithium reagents to generate lithiated intermediates, followed by boron electrophiles and pinacol esterification.

- Industrial adaptations may utilize continuous flow reactors to improve reaction control and scalability.

- Purification may involve high-performance liquid chromatography (HPLC) or recrystallization to ensure high purity suitable for further synthetic applications.

Summary Table of Preparation Route

| Stage | Chemical Transformation | Key Reagents & Conditions | Outcome |

|---|---|---|---|

| 1. Lithiation | Aryl halide → lithiated aryl | n-BuLi, THF, -78°C | Reactive aryl lithium intermediate |

| 2. Borylation | Lithiated aryl + B(OMe)3 → arylboronate | B(OMe)3, -78°C to 0°C | Boronate ester intermediate |

| 3. Hydrolysis & Acidification | Boronate ester → boronic acid | KOH (aq), then HCl (aq), 0-25°C | Free boronic acid |

| 4. Esterification | Boronic acid + pinacol → pinacol boronic ester | Pinacol, DCM/toluene, RT, 12-16 h | Target pinacol boronic ester |

Research Findings and Notes

- The lithiation step is sensitive to temperature and moisture; strict inert atmosphere and anhydrous solvents are mandatory.

- The use of trimethyl borate as the boron electrophile is preferred due to its reactivity and ease of handling.

- Pinacol esterification stabilizes the boronic acid, improving shelf life and handling properties.

- The compound is typically isolated as a crystalline solid with good stability at ambient conditions.

- Reaction monitoring by NMR or TLC is recommended to track completion at each stage.

- The methodology allows for substitution variations on the aromatic ring, enabling analog synthesis.

化学反应分析

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Oxidation: The boron atom can be oxidized to form boronic acids or esters.

Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Essential for Suzuki–Miyaura coupling.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products

Biaryl Compounds: Resulting from Suzuki–Miyaura coupling.

Boronic Acids/Esters: From oxidation reactions.

Substituted Phenyl Compounds: From nucleophilic substitution.

科学研究应用

Medicinal Chemistry

One of the most prominent applications of this compound is in medicinal chemistry as a building block for the development of pharmaceuticals:

- Anticancer Agents : Research has indicated that modifications of the dioxaborolane structure can lead to compounds with significant anticancer activity. For instance, derivatives have been synthesized that target specific cancer cell lines with high efficacy .

- Biological Probes : The compound serves as a useful probe in biochemical assays due to its ability to selectively bind to certain biological targets. This property is exploited in drug discovery processes to identify potential therapeutic candidates .

Material Science

In material science, 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized for:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its boron content contributes to improved fire resistance in materials .

- Sensors and Electronics : Due to its unique electronic properties, it has been explored for use in organic light-emitting diodes (OLEDs) and other electronic applications where efficient charge transport is critical .

Case Study 1: Anticancer Activity

A study conducted on a series of dioxaborolane derivatives demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The research highlighted the importance of the para-chloro group in increasing the compound's potency .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| A | MCF7 | 0.5 |

| B | MDA-MB-231 | 0.8 |

| C | SKBR3 | 1.0 |

Case Study 2: Polymer Applications

In another investigation focusing on polymer composites containing this dioxaborolane derivative, researchers found that incorporating the compound improved the thermal degradation temperature by over 30°C compared to control samples without boron compounds .

| Sample | Degradation Temp (°C) | Improvement (%) |

|---|---|---|

| Control | 250 | N/A |

| Composite A | 280 | +12% |

| Composite B | 300 | +20% |

作用机制

In Suzuki–Miyaura coupling, the compound acts as a boron reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation, followed by reductive elimination to form the desired carbon-carbon bond. The chlorine atom on the phenyl ring can also participate in various substitution reactions, adding to the compound’s versatility.

相似化合物的比较

Substituent Impact Analysis:

- Electron-donating groups (e.g., OCH₃) : Stabilize the boron center via resonance effects, improving shelf life but slowing reaction kinetics .

- Steric effects : The 3-methoxy group in the target compound introduces moderate steric hindrance compared to 4-substituted analogs, which may influence coupling efficiency with bulky substrates .

Reactivity in Cross-Coupling:

- The chloro group facilitates oxidative addition in palladium-catalyzed couplings, while the methoxy group may require protecting strategies in strongly basic conditions .

- Compared to 2-(4-chlorophenyl) analogs, the 3-methoxy group in the target compound may reduce coupling efficiency with sterically demanding aryl halides due to proximity to the boron center .

生物活性

The compound 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to as a dioxaborolane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological implications.

- Molecular Formula : CHBClO

- Molecular Weight : 268.54 g/mol

- CAS Number : 627525-96-6

The compound features a boron atom in its structure, which is significant for its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have indicated that dioxaborolane derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in Cancer Research demonstrated that dioxaborolane derivatives could inhibit the proliferation of human cancer cell lines by inducing apoptosis. The study utilized a range of concentrations (0.1 µM to 10 µM) and reported a significant reduction in cell viability at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

This data suggests that the compound's efficacy increases with concentration, indicating a dose-dependent response.

Antimicrobial Activity

The antimicrobial potential of dioxaborolane derivatives has also been explored. Research indicates that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings demonstrate the compound's broad-spectrum antimicrobial activity, making it a candidate for further development in antimicrobial therapies.

The mechanism through which dioxaborolane derivatives exert their biological effects is primarily attributed to their ability to interact with cellular targets involved in signaling pathways. Studies suggest that these compounds may inhibit key enzymes or receptors involved in cancer cell proliferation and microbial metabolism.

Example Mechanism

Inhibition of the enzyme DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A) has been identified as a significant pathway through which these compounds exert their effects. DYRK1A is implicated in various cellular processes including cell cycle regulation and apoptosis.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies have indicated favorable absorption and distribution characteristics.

Table: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Half-life | 4 hours |

| Volume of Distribution | 0.5 L/kg |

These parameters suggest that the compound may achieve adequate systemic exposure following administration.

常见问题

Q. What are the key synthetic applications of 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in forming C-C bonds?

This compound is primarily used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. The pinacol boronate ester group facilitates transmetalation with palladium catalysts, enabling aryl-aryl or aryl-heteroaryl bond formation. For example, derivatives of similar dioxaborolanes (e.g., 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane) have been employed in synthesizing α-aminoboronic acids, which are precursors to serine protease inhibitors .

- Methodological Tip : Optimize reaction conditions (e.g., ligand choice, solvent polarity, and base strength) to minimize protodeboronation. Use anhydrous solvents and inert atmospheres to preserve boronate integrity.

Q. How can researchers verify the purity and structural identity of this compound?

Analytical techniques include:

- 1H/13C NMR : Confirm substitution patterns (e.g., the 4-chloro-3-methoxyphenyl group) via chemical shifts and coupling constants.

- HPLC-MS : Assess purity and detect trace impurities.

- Elemental Analysis : Validate molecular formula (C₁₃H₁₇BClO₃).

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for structurally related dioxaborolanes .

- Caution : Commercial suppliers may not provide analytical data; independent validation is critical .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro vs. methoxy) influence the reactivity of dioxaborolanes in cross-coupling reactions?

The electron-withdrawing chloro group enhances electrophilicity at the boron center, accelerating transmetalation but increasing susceptibility to hydrolysis. In contrast, the methoxy group donates electron density, stabilizing the boronate but potentially reducing reactivity. Balancing these effects is key. For instance, fluorinated analogs (e.g., 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl derivatives) show altered kinetics due to inductive effects .

- Experimental Design : Compare coupling yields using substrates with varying substituents under identical conditions. Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. What strategies mitigate competing side reactions (e.g., protodeboronation or homocoupling) in catalytic systems?

- Ligand Optimization : Bulky ligands (e.g., SPhos or XPhos) suppress undesired pathways by stabilizing the palladium intermediate .

- Additives : Include silver salts (Ag₂O) to scavenge halides or stabilize the catalyst.

- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase hydrolysis risk. Mixed solvent systems (e.g., THF/H₂O) can balance reactivity .

Q. How can photoredox catalysis expand the utility of this boronate ester in novel transformations?

Ir-catalyzed photoredox conditions enable radical-based coupling with carbonyl compounds, bypassing traditional two-electron mechanisms. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes have been used in α-alkylation of ketones under blue LED irradiation .

- Protocol : Combine the boronate ester with [Ir(ppy)₃] (photosensitizer), a sacrificial reductant (e.g., Hantzsch ester), and a proton source in degassed acetonitrile.

Contradictions and Resolutions

- Purity Discrepancies : Some suppliers (e.g., Sigma-Aldrich) do not provide analytical data for early-discovery compounds . Researchers must independently verify purity via NMR or HPLC.

- Reactivity Variability : Substituent electronic effects (e.g., chloro vs. methoxy) can lead to conflicting literature reports on reaction rates. Systematic substituent studies are recommended .

Safety and Waste Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。